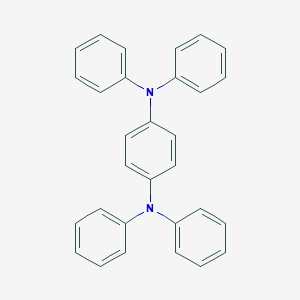

1,4-Bis(diphenylamino)benzene

Description

The exact mass of the compound 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDUPGAVXNALOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065708 | |

| Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14118-16-2 | |

| Record name | N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14118-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014118162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Bis(diphenylamino)benzene chemical structure and properties

Derivatives of DAB, particularly those with extended π-conjugation like styryl groups, exhibit strong fluorescence properties. [1]This makes them suitable for applications in photonics, including as active materials in chemical and biosensors where changes in fluorescence can signal the presence of specific analytes. [1]

Molecular Engineering and Future Perspectives

The versatility of the DAB core structure allows for extensive molecular engineering to fine-tune its properties. Common strategies include:

-

Substituent Effects: Introducing electron-donating or electron-withdrawing groups onto the peripheral phenyl rings can systematically alter the HOMO and LUMO energy levels. [1]For example, electron-donating groups can raise the HOMO level to improve hole injection from the anode.

-

Extension of π-Conjugation: Replacing the central benzene ring with larger aromatic systems or adding conjugated linkers (e.g., styryl groups) can modify the material's absorption and emission characteristics and potentially enhance charge mobility. [1] The continued development of novel derivatives based on the this compound framework holds significant promise. Research is focused on designing next-generation HTMs with even greater mobility, tailored energy levels for better device compatibility, and enhanced morphological stability to further improve the efficiency and operational lifetime of organic electronic devices.

References

-

Ma, D., et al. (2004). Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices. Journal of Materials Chemistry, 14(5), 896-900. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2022). A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and this compound. Molecules, 27(2), 381. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2022). A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and this compound. ResearchGate. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2022). A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and this compound. MDPI. [Link]

-

Jeong, W.-I., et al. (2017). Blue organic light-emitting diodes based on diphenylamino dibenzo[g,p]chrysene derivatives. ResearchGate. [Link]

-

Al-Yasari, A., et al. (2021). Boosting inverted perovskite solar cell performance by using 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine as a dopant-free hole transporting material. Journal of Materials Chemistry A. [Link]

Sources

- 1. This compound | 14118-16-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. DSpace [research-repository.griffith.edu.au]

N,N,N′,N′-Tetraphenyl-p-phenylenediamine synthesis routes

An In-depth Technical Guide to the Synthesis of N,N,N′,N′-Tetraphenyl-p-phenylenediamine (TPPD)

Abstract

N,N,N′,N′-Tetraphenyl-p-phenylenediamine (TPPD) is a cornerstone molecule in the field of organic electronics, prized for its exceptional hole-transporting properties and thermal stability. Its application in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and electrochromic devices has driven significant research into efficient and scalable synthetic methodologies. This guide provides a comprehensive technical overview of the primary synthesis routes for TPPD, intended for researchers, chemists, and process development professionals. We will dissect the mechanistic underpinnings, compare the strategic advantages of classical and modern catalytic systems, and provide actionable protocols and comparative data. The focus is on the two dominant strategies for aryl C-N bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, offering insights into the causality behind experimental choices for each.

Introduction: The Significance of TPPD

N,N,N′,N′-Tetraphenyl-p-phenylenediamine, also known as 1,4-bis(diphenylamino)benzene, is a star-shaped aromatic amine. Its structure, featuring a central p-phenylenediamine core fully substituted with four phenyl groups, creates a delocalized π-electron system. This architecture imparts high thermal stability and a reversible, stable oxidation potential, making it an exemplary hole-transport material (HTM). The efficiency and longevity of many optoelectronic devices are directly linked to the purity and performance of the HTM layer, making the synthesis of high-purity TPPD a critical step in device fabrication. This guide explores the chemical pathways to this vital molecule.

Chapter 1: The Ullmann Condensation Route: A Classic Approach

The Ullmann condensation, first reported over a century ago, is a foundational method for the formation of carbon-nitrogen bonds.[1] It traditionally involves the copper-promoted coupling of an amine with an aryl halide. While historically requiring harsh conditions, modern advancements have significantly improved its viability.

Principle and Mechanism

The classical Ullmann reaction requires high temperatures (often >200 °C), polar aprotic solvents, and stoichiometric amounts of copper powder. The reaction is believed to proceed through a Cu(I) species, which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond.[2]

Modern protocols have introduced soluble copper salts (e.g., CuI) and chelating ligands (such as 1,10-phenanthroline or N,N'-dimethylethylenediamine), which facilitate the catalytic cycle under milder conditions and with catalytic amounts of copper.[3] This ligand-assisted approach enhances the solubility and reactivity of the copper catalyst, expanding the substrate scope and improving yields.[3]

Application to TPPD Synthesis

The synthesis of TPPD via the Ullmann condensation can be envisioned through two primary disconnections:

-

Double N-Arylation of p-Phenylenediamine: Reacting p-phenylenediamine with two equivalents of an aryl halide (e.g., iodobenzene).

-

Coupling of Diphenylamine: Reacting two equivalents of diphenylamine with one equivalent of a 1,4-dihalobenzene (e.g., 1,4-diiodobenzene).

A related synthesis of a substituted TPPD derivative involves reacting p-phenylenediamine with p-nitrochlorobenzene using a copper powder catalyst, demonstrating the core principle of this C-N bond formation.[4]

Illustrative Experimental Protocol (Ligand-Assisted Ullmann)

This protocol is a representative model and may require optimization based on specific laboratory conditions and reagents.

-

Reactor Setup: To a three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,4-diiodobenzene (1.0 eq), diphenylamine (2.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Solvent Addition: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP), under a nitrogen atmosphere.

-

Reaction: Heat the mixture to 150-180 °C and maintain for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., toluene or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Isolation: The crude product is then purified, typically by column chromatography over silica gel followed by recrystallization from a solvent system like toluene/ethanol to yield pure TPPD.

Data Summary: Ullmann Condensation Parameters

| Parameter | Classical Conditions | Modern Ligand-Assisted Conditions |

| Catalyst | Stoichiometric Copper Powder | Catalytic CuI, Cu₂O, or Cu(OAc)₂ |

| Ligand | None | Diamines, 1,10-phenanthroline, amino acids |

| Base | K₂CO₃, Na₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | NMP, Nitrobenzene, DMF | DMF, Toluene, Dioxane |

| Temperature | 180-220 °C | 100-160 °C |

| Typical Yield | Moderate to Good | Good to Excellent |

Diagram: Generalized Ullmann Condensation Cycle

Caption: A simplified catalytic cycle for the ligand-assisted Ullmann C-N coupling reaction.

Chapter 2: The Buchwald-Hartwig Amination: The Modern Standard

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become the preeminent method for forming C-N bonds.[5][6] It offers significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[7]

Principle and Mechanism

The Buchwald-Hartwig amination follows a well-established catalytic cycle involving a Pd(0) active species.[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Ligand Exchange/Deprotonation: The amine coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9]

The success of this reaction is critically dependent on the choice of ligand. The Buchwald group developed a series of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that dramatically accelerate the rate-limiting reductive elimination step, thereby increasing reaction efficiency and preventing side reactions.[9]

Application to TPPD Synthesis

This route is highly effective for synthesizing TPPD and is often the preferred method in laboratory and industrial settings. The reaction involves the palladium-catalyzed double N-arylation of p-phenylenediamine with two equivalents of an aryl halide or pseudohalide (e.g., iodobenzene, bromobenzene, or phenyl triflate).

Illustrative Experimental Protocol (Buchwald-Hartwig)

This protocol is a representative model and may require optimization based on specific laboratory conditions and reagents.

-

Reactor Setup: In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk flask: p-phenylenediamine (1.0 eq), iodobenzene (2.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 2.5 eq).

-

Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane via cannula.

-

Reaction: Heat the reaction mixture to 80-110 °C under a positive pressure of nitrogen or argon. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Isolation: After solvent removal, the crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain highly pure TPPD.

Data Summary: Buchwald-Hartwig Amination Parameters

| Parameter | Typical Reagents & Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts |

| Ligand | Bulky Phosphines: P(o-tolyl)₃, BINAP, DPPF, XPhos, SPhos, RuPhos |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 60-120 °C |

| Typical Yield | Very Good to Excellent (>90% often achievable) |

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.

Chapter 3: Comparative Analysis and Industrial Scale-Up

The choice between the Ullmann and Buchwald-Hartwig routes depends on factors such as cost, scale, required purity, and available equipment.

Direct Route Comparison

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst Metal | Copper (abundant, low cost) | Palladium (rare, high cost) |

| Ligands | Simple diamines/phenanthrolines (optional) | Complex, expensive phosphines |

| Reaction Temp. | High (100-220 °C) | Mild to Moderate (60-120 °C) |

| Substrate Scope | More limited, often requires activated halides | Very broad, couples chlorides, bromides, iodides, triflates |

| Functional Groups | Less tolerant due to harsh conditions | Highly tolerant of various functional groups |

| Yields | Moderate to Good | Consistently High to Excellent |

Industrial Scale-Up Considerations

While the Buchwald-Hartwig amination is often superior in terms of chemical efficiency and scope, the high cost of palladium and specialized ligands can be a significant barrier for industrial-scale production.[10] Key considerations for scale-up include:

-

Catalyst Cost and Loading: For large-scale synthesis, minimizing catalyst loading is paramount. The high efficiency of modern Buchwald-Hartwig systems allows for very low catalyst loadings (ppm levels in some cases), which can mitigate the high cost of palladium.

-

Process Safety: The high temperatures required for Ullmann reactions can pose safety and energy consumption challenges on a large scale.[11] The milder conditions of the Buchwald-Hartwig reaction are generally more favorable.

-

Atom Economy and Waste: Both reactions generate stoichiometric amounts of salt byproducts from the base. Process design must account for the efficient removal and disposal of this waste.

-

Purification: The final purity of TPPD is critical for optoelectronic applications. Industrial purification often involves multiple recrystallizations or large-scale sublimation to remove trace metal catalysts and organic impurities. The choice of synthesis route can impact the impurity profile and thus the complexity of the purification process.

Conclusion

The synthesis of N,N,N′,N′-Tetraphenyl-p-phenylenediamine is dominated by two powerful cross-coupling methodologies. The Ullmann condensation represents a classic, cost-effective route that, despite its historically harsh conditions, remains relevant through modern ligand-assisted protocols. However, the Buchwald-Hartwig amination has emerged as the gold standard, offering unparalleled efficiency, mild conditions, and broad applicability.[7] The choice of synthetic route for researchers and drug development professionals will ultimately be a balance of performance, substrate availability, and economic constraints. As the demand for high-performance organic electronic materials continues to grow, further innovation in C-N cross-coupling catalysis will undoubtedly lead to even more efficient and sustainable pathways to TPPD and its derivatives.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

OpenOChem Learn. Buchwald-Hartwig Amination. Available from: [Link]

-

Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE. Available from: [Link]

-

Scientific.Net. Ullmann reaction. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

-

GalChimia. A New Way to Amines. Available from: [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Available from: [Link]

-

ResearchGate. Synthesis and characterization of poly(ω-pentadecalactone) for its industrial-scale production. Available from: [Link]

- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

ResearchGate. Catalytic Amination for N-Alkyl Amine Synthesis. Available from: [Link]

-

AIChE Proceedings. (38d) Model-Based Scale-up in Practice. Available from: [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. (38d) Model-Based Scale-up in Practice | AIChE [proceedings.aiche.org]

Spectroscopic Profile of 1,4-Bis(diphenylamino)benzene: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,4-Bis(diphenylamino)benzene, also known as N,N,N',N'-tetraphenyl-1,4-phenylenediamine. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as they apply to the structural elucidation and characterization of this important molecule. This guide includes detailed experimental protocols, data interpretation, and visual aids to facilitate a comprehensive understanding of the spectroscopic signature of this compound.

Introduction

This compound (Figure 1) is a key organic molecule widely employed in the fields of organic electronics and materials science. Its unique electronic properties, stemming from the extended π-conjugated system involving the central benzene ring and the four peripheral phenyl groups, make it an excellent candidate for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and as a hole-transporting material. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and predicting its behavior in various applications. This guide aims to provide a consolidated resource for the NMR, IR, and UV-Vis spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Theoretical Considerations for NMR Analysis

The molecular structure of this compound possesses a high degree of symmetry (D₂h point group). This symmetry has a direct impact on the number of unique signals observed in its NMR spectra. The four protons on the central benzene ring are chemically equivalent, as are the corresponding carbon atoms. Similarly, the four phenyl groups attached to the nitrogen atoms are equivalent, and within each phenyl group, the ortho, meta, and para protons and carbons exhibit their own equivalences. This symmetry simplifies the spectra and aids in their interpretation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectroscopic Data and Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically 6.8-7.5 ppm).

-

Central Benzene Ring Protons: Due to the molecule's symmetry, the four protons on the central phenylenediamine core are chemically equivalent and are expected to appear as a single sharp singlet.

-

Peripheral Phenyl Group Protons: The protons on the four equivalent diphenylamino groups will give rise to a set of multiplets corresponding to the ortho, meta, and para positions relative to the nitrogen atom.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum provides complementary structural information.

-

Central Benzene Ring Carbons: The symmetry of the central ring results in two distinct signals: one for the two carbons bonded to the nitrogen atoms and one for the other four carbons.

-

Peripheral Phenyl Group Carbons: The four phenyl groups will show four distinct signals corresponding to the ipso, ortho, meta, and para carbons.

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~7.20 - 7.30 | m | Phenyl H (ortho, meta) |

| ¹H | ~7.00 - 7.10 | m | Phenyl H (para) |

| ¹H | ~6.90 - 7.00 | s | Central Benzene H |

| ¹³C | ~147 | s | Phenyl C (ipso, N-bound) |

| ¹³C | ~140 | s | Central Benzene C (N-bound) |

| ¹³C | ~129 | s | Phenyl C (ortho) |

| ¹³C | ~124 | s | Phenyl C (meta) |

| ¹³C | ~122 | s | Phenyl C (para) |

| ¹³C | ~120 | s | Central Benzene C |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its aromatic rings and C-N bonds.

Theoretical Considerations for IR Analysis

The vibrational modes of this compound can be predicted using group theory. The key functional groups that give rise to characteristic IR absorptions are the C-H bonds of the aromatic rings, the C=C bonds within the rings, and the C-N bonds. The substitution pattern on the central benzene ring (para-substitution) will also influence the out-of-plane bending vibrations, providing a diagnostic fingerprint region.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, several sampling techniques can be employed. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common.

ATR-FTIR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the spectrometer and record the spectrum.

Spectroscopic Data and Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3080-3030 | Aromatic C-H stretch | Medium-Weak |

| 1600-1580 | Aromatic C=C stretch | Strong |

| 1500-1470 | Aromatic C=C stretch | Strong |

| 1320-1250 | Aromatic C-N stretch | Strong |

| 850-810 | p-Disubstituted benzene C-H out-of-plane bend | Strong |

| 750-730 & 690 | Monosubstituted benzene C-H out-of-plane bend | Strong |

Table 2: Expected characteristic IR absorption bands for this compound.

The presence of strong bands in the 1600-1470 cm⁻¹ region is indicative of the aromatic rings. The strong absorption around 1300 cm⁻¹ is characteristic of the aryl-amine C-N stretching vibration. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. A strong band in the 850-810 cm⁻¹ range would confirm the 1,4-disubstitution of the central benzene ring, while strong absorptions around 750 cm⁻¹ and 690 cm⁻¹ are characteristic of the monosubstituted peripheral phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extended π-conjugation leads to strong absorptions in the UV region.

Theoretical Considerations for UV-Vis Analysis

The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation and the solvent environment. Solvatochromism, the change in the color of a solution with a change in solvent polarity, can provide insights into the nature of the electronic transitions.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., cyclohexane, dichloromethane, or DMF).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

Instrumental Parameters:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200-800 nm.

-

Scan Speed: Medium.

-

Blank: The pure solvent used to prepare the solutions.

Spectroscopic Data and Interpretation

The UV-Vis spectrum of this compound typically shows a strong absorption band in the near-UV region.

-

λmax: The wavelength of maximum absorption is a key characteristic. A reported value for this compound in dimethylformamide (DMF) is 338 nm.[1]

-

Molar Absorptivity (ε): This value indicates the strength of the absorption and can be calculated using the Beer-Lambert law (A = εcl).

-

Solvatochromism: The position of the λmax may shift depending on the polarity of the solvent. A bathochromic (red) shift with increasing solvent polarity can indicate a π → π* transition with a more polar excited state.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | ~330 | Not Reported |

| Dichloromethane | ~335 | Not Reported |

| DMF | 338[1] | Not Reported |

Table 3: UV-Vis absorption data for this compound in various solvents. Note that the molar absorptivity values are often not reported in general sources and would require specific experimental determination.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and UV-Vis spectroscopy provides a comprehensive understanding of its molecular structure and electronic properties. The high degree of symmetry in the molecule simplifies its NMR spectra, while its aromatic nature and C-N bonds give rise to characteristic IR absorptions. The extended π-conjugation results in a strong UV absorption band, the position of which is sensitive to the solvent environment. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this versatile compound, enabling its accurate identification, quality assessment, and the elucidation of its role in various advanced materials and devices.

References

Sources

An In-Depth Technical Guide to N,N,N',N'-Tetraphenyl-1,4-phenylenediamine (CAS: 14118-16-2)

Introduction

N,N,N',N'-Tetraphenyl-1,4-phenylenediamine, registered under CAS number 14118-16-2, is a complex aromatic amine that has garnered significant interest in the field of materials science.[1] Also known by its synonym, 1,4-Bis(diphenylamino)benzene, this compound belongs to the class of triarylamines.[2] Its rigid, conjugated structure, coupled with the electron-donating nature of its nitrogen atoms, imparts unique optoelectronic properties. While not a direct therapeutic agent, its synthesis and characterization provide a valuable case study for professionals in drug development, as the synthetic methodologies employed are cornerstones of modern medicinal chemistry. This guide offers a comprehensive overview of its physical and chemical properties, synthesis protocols, applications, and safety considerations, grounded in authoritative data for the research scientist.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental identity and physical characteristics of a compound are paramount for its application and handling. The properties of N,N,N',N'-Tetraphenyl-1,4-phenylenediamine have been well-characterized, providing a solid foundation for its use in research and development.

Table 1: Chemical Identifiers and Key Properties

| Identifier | Value |

|---|---|

| CAS Number | 14118-16-2[1][3][4][5] |

| IUPAC Name | N1,N1,N4,N4-tetraphenylbenzene-1,4-diamine[6][7][8] |

| Synonyms | This compound, N,N,N',N'-Tetraphenyl-p-phenylenediamine[6][9] |

| Molecular Formula | C₃₀H₂₄N₂[1][5][10] |

| Molecular Weight | 412.52 g/mol [4][5][10][11] |

| Appearance | White to off-white crystalline powder[9][10] |

| Purity | Typically >97-98% (GC)[5][9] |

Table 2: Tabulated Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 201-205 °C | [1][3][4][5][10] |

| Boiling Point | 571.2 °C at 760 mmHg | [1][3][6] |

| Density | 1.172 g/cm³ | [1][6][10] |

| Flash Point | 258.6 °C | [1][6] |

| Vapor Pressure | 4.66 x 10⁻¹³ mmHg at 25 °C |[1] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of N,N,N',N'-Tetraphenyl-1,4-phenylenediamine.

-

UV-Visible Spectroscopy: In a solvent such as dimethylformamide (DMF), this compound exhibits a maximum absorption wavelength (λmax) at approximately 338 nm.[4][9][10] This absorption is characteristic of the π-π* transitions within its extended conjugated system.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a critical tool for structural elucidation.[4] The spectrum would show complex multiplets in the aromatic region (typically 7.0-7.5 ppm), corresponding to the protons of the four phenyl rings and the central benzene ring. Integration of these signals confirms the proton count and thus the compound's structure.

-

Mass Spectrometry: The exact mass of the molecule is 412.19400 u, a value readily verifiable by high-resolution mass spectrometry (HRMS).[1][6] This technique provides unequivocal confirmation of the molecular formula.

Part 2: Synthesis, Reactivity, and Handling

The construction of the tetraphenyl-substituted diamine core is a non-trivial synthetic challenge that relies on modern cross-coupling chemistry. Understanding this synthesis is key to appreciating the molecule's stability and potential for derivatization.

Core Synthesis Methodology: Palladium-Catalyzed C-N Cross-Coupling

The most efficient and widely adopted method for synthesizing N,N,N',N'-Tetraphenyl-1,4-phenylenediamine is the Buchwald-Hartwig amination.[12] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical and materials chemistry. The reaction typically involves the coupling of an aryl halide (like 1,4-dihalobenzene) with an amine (diphenylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[12]

Experimental Protocol: Synthesis from 1-Bromo-4-iodobenzene and Diphenylamine

This protocol is based on established literature procedures and represents a self-validating system for producing the target compound with high chemoselectivity and yield.[11]

Objective: To synthesize N,N,N',N'-Tetraphenyl-1,4-phenylenediamine via a sequential amination strategy.

Materials:

-

1-Bromo-4-iodobenzene

-

Diphenylamine

-

Copper(I) iodide (CuI)

-

Sodium tert-butoxide (NaOᵗBu)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Deionized Water

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine CuI (0.035 mmol), NaOᵗBu (0.88 mmol), 1-bromo-4-iodobenzene (0.35 mmol), and diphenylamine (0.53 mmol).

-

Solvent Addition: Add anhydrous THF (0.5 mL) to the flask via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously at 60 °C for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After cooling to room temperature, quench the reaction by adding deionized water. Extract the aqueous layer with dichloromethane (3 x 4 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/dichloromethane gradient (e.g., starting from 97:3), to yield the pure product as a white solid.[11]

-

Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.

Caption: Synthesis workflow for N,N,N',N'-Tetraphenyl-1,4-phenylenediamine.

Chemical Stability and Storage

N,N,N',N'-Tetraphenyl-1,4-phenylenediamine is a stable solid under standard conditions. However, to maintain its integrity, it should be stored in a tightly sealed container in a cool, dark, and dry place.[10] It is incompatible with strong oxidizing agents, and contact should be avoided.

Part 3: Applications & Scientific Context

The unique electronic structure of this molecule makes it a prime candidate for advanced material applications.

Pivotal Role in Organic Electronics

-

Organic Light-Emitting Diodes (OLEDs): The compound is frequently used as a hole transport material (HTM) in OLED devices.[5][9] Its high thermal stability and appropriate highest occupied molecular orbital (HOMO) energy level facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, enhancing device performance and longevity.

-

Perovskite Solar Cells: As with OLEDs, its properties make it an excellent candidate for the hole transport layer in perovskite solar cells, contributing to high power conversion efficiencies.[13] A thermodynamic study highlighted its stability and suitability for such applications.[13]

-

Molecular Magnets: The ability of the nitrogen centers to be oxidized to form stable radical cations has led to its use in the construction of molecular magnets.[5]

Relevance to Drug Development Professionals

While CAS 14118-16-2 is not a pharmaceutical, the principles governing its synthesis are directly applicable to drug discovery. The construction of sterically hindered C-N bonds via palladium-catalyzed cross-coupling is a technique used extensively to synthesize complex drug candidates. Mastery of these reactions, including ligand and base selection, solvent effects, and purification strategies, is a critical skill for medicinal chemists. This compound serves as an excellent exemplar of a successful, high-yield application of this powerful synthetic methodology.

Part 4: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark)[5][10] |

| Signal Word | Warning [5][10] |

| Hazard Statement | H302: Harmful if swallowed[5][10] |

| Precautionary Statement | P280: Wear protective gloves/eye protection.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[14]

-

Personal Protective Equipment:

-

Respiratory: Use a NIOSH-approved dust respirator (e.g., N95) for operations that may generate dust.[5]

-

Hand: Wear suitable protective gloves (e.g., nitrile rubber).[5]

-

Eye/Face: Use safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[5]

-

Skin/Body: Wear a lab coat and appropriate protective clothing.

-

First Aid Measures

-

Inhalation: Move the victim to fresh air. Seek medical attention if you feel unwell.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

N,N,N',N'-Tetraphenyl-1,4-phenylenediamine (CAS 14118-16-2) is a highly functionalized aromatic compound whose value is firmly established in the realm of organic electronics. Its robust physical properties, well-defined spectroscopic signature, and role as a premier hole transport material underscore its importance. For chemists across disciplines, from materials science to drug development, this molecule serves not only as a critical component for advanced applications but also as an instructive example of the power and precision of modern synthetic organic chemistry.

References

-

Chemsrc. (2025). CAS#:14118-16-2 | N,N,N',N'-Tetraphenyl-1,4-phenylenediamine. [Link]

-

LookChem. (n.d.). 1 4-BIS(DIPHENYLAMINO)BENZENE CAS#: 14118-16-2. [Link]

-

PubChemLite. (2025). 14118-16-2 (C30H24N2). [Link]

-

abcr Gute Chemie. (n.d.). AB287852 | CAS 14118-16-2. [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 14118-16-2. [Link]

-

Bulgarian Chemical Communications. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. [Link]

-

MySkinRecipes. (n.d.). 1-(2-Fluorobenzyl)piperazine. [Link]

-

National Institutes of Health (NIH). (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. [Link]

-

National Institutes of Health (NIH). (2022). A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and this compound. [Link]

Sources

- 1. CAS#:14118-16-2 | N,N,N',N'-Tetraphenyl-1,4-phenylenediamine | Chemsrc [chemsrc.com]

- 2. 1,4-双(二苯胺基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1 4-BIS(DIPHENYLAMINO)BENZENE CAS#: 14118-16-2 [m.chemicalbook.com]

- 4. 1 4-BIS(DIPHENYLAMINO)BENZENE | 14118-16-2 [chemicalbook.com]

- 5. This compound 97 14118-16-2 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. 14118-16-2|N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 9. N,N,N',N'-Tetraphenyl-1,4-phenylenediamine | 14118-16-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. <i>N</i>,<i>N</i>,<i>N</i>',<i>N</i>'-Tetraphenyl-1,4-phenylenediamine , >98.0% , 14118-16-2 - CookeChem [cookechem.com]

- 11. 1 4-BIS(DIPHENYLAMINO)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 14118-16-2 | Benchchem [benchchem.com]

- 13. A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14118-16-2 Name: 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- [xixisys.com]

An In-depth Technical Guide to the Solubility of 1,4-Bis(diphenylamino)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(diphenylamino)benzene, also known as N,N,N',N'-tetraphenyl-p-phenylenediamine, is a pivotal molecule in the advancement of organic electronics and materials science. Its utility as a hole transport material and in the synthesis of novel polymers underscores the critical need for a comprehensive understanding of its solubility characteristics. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound in common organic solvents. While direct quantitative solubility data is not extensively published, this document synthesizes foundational chemical principles, insights from the solubility of analogous compounds, and data from polymer studies incorporating this moiety to provide a robust predictive framework. Furthermore, detailed experimental protocols are presented to empower researchers to precisely determine solubility parameters for their specific applications.

Introduction: The Significance of this compound

This compound is a large, aromatic amine characterized by a central benzene ring substituted at the 1 and 4 positions with diphenylamino groups. This unique structure imparts significant electronic and thermal properties, making it a valuable component in a range of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): Its excellent hole-transporting capabilities are crucial for enhancing the efficiency and lifetime of OLED devices.

-

Organic Photovoltaics (OPVs): It serves as a building block for donor materials in organic solar cells.

-

Advanced Polymer Synthesis: It is a key monomer in the creation of high-performance poly(amide-imide)s and other polymers with desirable thermal and electronic properties.[1]

The successful application of this compound in these fields is intrinsically linked to its processability, which is largely dictated by its solubility in organic solvents. The ability to form stable, homogenous solutions is paramount for techniques such as spin-coating, printing, and casting, which are fundamental to the fabrication of thin-film electronic devices.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[2] For this compound, several key factors influence its solubility profile:

-

Molecular Structure and Polarity: this compound is a large, predominantly nonpolar molecule. The four phenyl rings and the central benzene ring create a large, electron-rich, and hydrophobic structure. The nitrogen atoms introduce a slight degree of polarity, but the overall molecule is dominated by nonpolar characteristics.

-

Intermolecular Forces: The primary intermolecular forces at play in solid this compound are van der Waals forces, specifically London dispersion forces, which are significant due to the large surface area and number of electrons in the molecule. Pi-pi stacking interactions between the aromatic rings also contribute to the stability of the solid state.

-

Solvent Properties: To dissolve this compound, a solvent must be capable of overcoming the strong solute-solute interactions and forming favorable solute-solvent interactions. Solvents with similar nonpolar characteristics and the ability to engage in van der Waals forces and potentially pi-pi interactions are predicted to be the most effective.

-

Entropy: The dissolution of a large, ordered crystalline solid into a solution generally leads to an increase in entropy, which favors solubility. However, the entropic penalty of creating a cavity in the solvent to accommodate the large solute molecule can counteract this effect.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above and indirect evidence from studies on polymers containing the N,N,N',N'-tetraphenyl-1,4-phenylenediamine moiety, which indicate good solubility in polar aprotic solvents, the following solubility profile can be predicted.[1][3]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The similar aromatic nature allows for favorable pi-pi stacking interactions between the solvent and solute. |

| Chlorinated | Chloroform, Dichloromethane | High | These solvents are effective at dissolving large organic molecules due to their ability to induce dipoles and engage in dispersion forces. |

| Polar Aprotic | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Moderate to High | These solvents possess a combination of polarity to interact with the nitrogen lone pairs and a nonpolar backbone to solvate the aromatic rings. Polymer studies confirm the solubility of related poly(amide-imide)s in these solvents.[1][3] |

| Ethers | Diethyl ether | Low to Moderate | While capable of dissolving many organic compounds, the smaller size and lower boiling point of diethyl ether may limit its capacity for such a large molecule. |

| Ketones | Acetone | Low to Moderate | Similar to ethers, acetone's smaller size and moderate polarity may not be sufficient to effectively solvate the large, nonpolar structure. |

| Alcohols | Methanol, Ethanol | Low | The strong hydrogen bonding network in alcohols makes it energetically unfavorable to create a cavity for the large, nonpolar solute. |

| Water | Insoluble | The highly polar nature of water and its strong hydrogen bonding network make it a very poor solvent for large, nonpolar molecules like this compound. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow for initial settling of the solid.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the concentration of the original undiluted supernatant, which represents the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Factors Influencing Experimental Outcomes

-

Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Therefore, using high-purity materials is essential.

-

Temperature Control: Solubility is often temperature-dependent, so maintaining a constant and accurately known temperature during equilibration is critical.

-

Equilibration Time: It is crucial to allow sufficient time for the system to reach equilibrium. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

Solid State Form: The crystalline form (polymorph) of the solid can influence its solubility. It is important to characterize the solid phase used in the experiments.

Conclusion

References

-

Huang, B.-W., & Hsiao, S.-H. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers, 18(1), 139. Available at: [Link]

-

Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. (n.d.). Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

Factors affecting solubility. (n.d.). Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

Sources

Electronic properties of 1,4-Bis(diphenylamino)benzene HOMO LUMO levels

An In-Depth Technical Guide to the Electronic Properties of 1,4-Bis(diphenylamino)benzene: HOMO & LUMO Levels

Authored by Gemini, Senior Application Scientist

Abstract

This compound, also known as N,N'-Diphenyl-1,4-phenylenediamine (DPPD), is a cornerstone molecule in the field of organic electronics. Its exceptional charge-transport properties, thermal stability, and tunable electronic structure have established it as a critical component in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Central to its function are the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals dictate the efficiency of charge injection, transport, and recombination within a device. This guide provides a comprehensive technical overview of the theoretical and experimental methodologies used to determine the HOMO and LUMO energy levels of this compound, synthesizes key data from the literature, and explains the profound implications of these electronic properties for device engineering and performance.

Introduction: The Central Role of Frontier Orbitals in Organic Electronics

The performance of organic semiconductor devices is fundamentally governed by the energetic alignment of the various materials at their interfaces. The HOMO and LUMO levels are the key parameters that define this alignment.

-

Highest Occupied Molecular Orbital (HOMO): This is the highest energy level containing electrons. In organic semiconductors, it is analogous to the valence band in inorganic semiconductors. The energy of the HOMO level determines the material's ability to donate an electron (oxidation potential) and is crucial for efficient hole injection and transport. For a hole-transport material (HTM) like this compound, a HOMO level that is well-aligned with the work function of the anode (e.g., ITO) and the HOMO of the adjacent emissive or perovskite layer is essential to minimize the energy barrier for hole injection.[1][2]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy level that is devoid of electrons. It is analogous to the conduction band in inorganic semiconductors. The LUMO energy level relates to the material's ability to accept an electron (electron affinity). In HTMs, a high LUMO level is often desirable to create a large energy barrier for electrons, effectively blocking them from reaching the anode and preventing recombination losses at the interface.[3]

-

The HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO levels is the band gap. This gap determines the energy required for electronic transitions and corresponds to the wavelength of light the material absorbs.[3][4]

Understanding and precisely controlling these energy levels is paramount for designing next-generation optoelectronic devices with high efficiency, stability, and desired operational characteristics.

Caption: Energy level diagram for a typical organic electronic device.

Theoretical Prediction of HOMO/LUMO Levels via Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of molecules before their synthesis.[5] These calculations provide invaluable insights into the spatial distribution of frontier orbitals and their corresponding energy levels.

The choice of functional and basis set is critical for accuracy. For molecules like this compound, the B3LYP hybrid functional combined with the 6-31G(d) or 6-311G basis set has been shown to provide a good balance between computational cost and accuracy, yielding results that correlate well with experimental values.[1][2]

Computational studies reveal that for this compound, the HOMO is primarily localized on the electron-rich nitrogen atoms and the phenyl rings of the diphenylamino groups.[3] This distribution facilitates the removal of an electron (oxidation) and subsequent hole transport. Conversely, the LUMO is distributed more across the central benzene ring, indicating the path for electron acceptance. This spatial separation of HOMO and LUMO is a characteristic feature of efficient charge-transport molecules.[3]

Caption: Workflow for computational prediction of electronic properties.

Experimental Determination of Frontier Orbital Energies

While computational methods are predictive, experimental validation is essential for determining the precise energy levels in a given environment (solution or solid-state). The two primary techniques employed are cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV) for HOMO Level Determination

Cyclic voltammetry is an electrochemical technique that measures the current response of a substance to a linearly cycled potential sweep. It is the most common method for determining the oxidation potential of a material, which can then be used to calculate its HOMO energy level.[6][7]

The fundamental principle is that the applied potential provides the energy to remove an electron from the HOMO of the molecule (oxidation). The potential at which this process begins (the onset of the oxidation peak) is directly related to the HOMO energy.[8] To ensure accuracy and comparability across different studies, the measurements are typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a well-defined electrochemical potential.[8][9]

Experimental Protocol: Cyclic Voltammetry

-

Preparation of Solution: Dissolve a small amount (e.g., 1-2 mM) of this compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile).[6][8] The supporting electrolyte is crucial to ensure conductivity of the solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell.[10]

-

Working Electrode (WE): An inert material where the reaction occurs (e.g., glassy carbon or platinum).

-

Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or a Saturated Calomel Electrode - SCE).

-

Counter Electrode (CE): Completes the electrical circuit (e.g., a platinum wire).

-

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[10]

-

Measurement: Scan the potential from an initial value where no reaction occurs towards a more positive potential to induce oxidation, and then reverse the scan. Record the resulting current as a function of the applied potential.

-

Internal Referencing: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record a second voltammogram. The well-defined, reversible oxidation peak of ferrocene serves as the internal standard.

-

Data Analysis: Determine the onset potential of the first oxidation peak (E_ox) for this compound relative to the potential of the Fc/Fc+ couple (E₁/₂ of ferrocene).

-

HOMO Calculation: The HOMO energy is calculated using the empirical formula: E_HOMO (eV) = - [E_ox_onset (vs. Fc/Fc⁺) + 5.1] (Note: The reference value for the Fc/Fc+ couple relative to the vacuum level can vary slightly in the literature, commonly cited between 4.8 eV and 5.1 eV. Here, 5.1 eV is used as a representative value).[8]

Caption: Diagram of a three-electrode cyclic voltammetry setup.

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a material as a function of wavelength. For organic semiconductors, the absorption of photons promotes electrons from the HOMO to the LUMO.[11] The minimum energy required for this transition corresponds to the optical band gap (E_g).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare either a dilute solution of this compound in a suitable solvent (e.g., DMF, Toluene) or a thin solid film of the material deposited on a transparent substrate (e.g., quartz).[3] Thin films are often more representative of the material's properties in a solid-state device.

-

Measurement: Place the sample in a UV-Vis spectrophotometer and measure the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the onset of the lowest energy absorption band (λ_onset) from the absorbance spectrum. This is the longest wavelength at which significant absorption begins.

-

Band Gap Calculation: Calculate the optical band gap using the Planck-Einstein relation: E_g (eV) = 1240 / λ_onset (nm)

Estimation of the LUMO Level

Once the HOMO level is determined experimentally by CV and the optical band gap is determined by UV-Vis spectroscopy, the LUMO level can be reliably estimated.[8][9]

E_LUMO (eV) = E_HOMO (eV) + E_g (eV)

This combined experimental approach provides a robust determination of the frontier molecular orbital energy levels.

Data Synthesis and Analysis

The electronic properties of this compound have been widely studied. The table below summarizes representative values obtained from both computational and experimental methods.

| Property | Computational Value (eV) | Experimental Value (eV) | Method | Reference(s) |

| HOMO | -5.0 to -5.3 | -5.1 to -5.46 | DFT (B3LYP) | [1] |

| Cyclic Voltammetry (CV) | [8][9] | |||

| LUMO | -2.5 to -2.7 | -2.0 to -2.4 | DFT (B3LYP) | [1] |

| CV + UV-Vis | [8][9] | |||

| Band Gap (E_g) | 2.5 to 2.8 | 2.8 to 3.1 | DFT (B3LYP) | [1] |

| UV-Vis Spectroscopy | [3][5] |

Disclaimer: The exact values can vary depending on the specific computational functional/basis set, solvent, supporting electrolyte, reference electrode, and physical state (solution vs. solid film).

The data consistently show a HOMO level in the range of -5.1 to -5.3 eV, which is an ideal energy range for efficient hole injection from standard transparent conductive oxides like Indium Tin Oxide (ITO) and for alignment with many active layer materials in solar cells and OLEDs.[1][2] The relatively high LUMO level confirms its excellent electron-blocking capabilities, which helps to confine electrons within the active layer of a device, thereby increasing the probability of radiative recombination and enhancing device efficiency.[3]

Conclusion and Outlook

This compound stands as a model hole-transporting material, and its utility is fundamentally rooted in its well-positioned HOMO and LUMO energy levels. The synergy between computational prediction and experimental verification through cyclic voltammetry and UV-Vis spectroscopy provides a comprehensive understanding of its electronic structure. The HOMO level, typically found around -5.2 eV, ensures low barriers for hole injection, while the high-lying LUMO level provides effective electron blocking. This combination is critical for achieving high-performance organic electronic devices. For researchers and developers, a thorough characterization of these frontier orbital energies is not merely an academic exercise; it is a prerequisite for the rational design of materials and device architectures, paving the way for future innovations in organic electronics.

References

-

ResearchGate. (2020). HOMO and LUMO energy levels of compounds considered in the gas phase and solvent (chlorobenzene) (eV from B3LYP/6−311G (d, p) computations). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated (at B3LYP/6-31G(d)) HOMO, LUMO energy levels, band gaps and.... Retrieved from [Link]

- Fenenko, L., et al. (2007). 1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes. Semiconductor Physics, Quantum Electronics & Optoelectronics.

-

National Center for Biotechnology Information. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]

-

SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 6 Theoretical and experimental HOMO and LUMO energy levels of the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Blue organic light-emitting diodes based on diphenylamino dibenzo[ g , p ]chrysene derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO orbital levels and HOMO-LUMO energy gap of 1-4,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of 1-(4-(diphenylamino)phenyl)ethanone 3 (a, b).... Retrieved from [Link]

- Bard, A. J. (n.d.). The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile.

-

University of Regensburg. (n.d.). B II – 4 - Cyclic Voltammetry. Retrieved from [Link]

-

Scientific & Academic Publishing. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Retrieved from [Link]

-

MDPI. (2023). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 14118-16-2 | Benchchem [benchchem.com]

- 4. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach [article.sapub.org]

- 5. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]

- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]

Discovering novel derivatives of 1,4-Bis(diphenylamino)benzene

An In-Depth Technical Guide to the Discovery of Novel Derivatives of 1,4-Bis(diphenylamino)benzene

Abstract

This technical guide provides a comprehensive exploration of this compound (DAB), a cornerstone molecule in materials science, and outlines strategic pathways for the discovery and characterization of its novel derivatives. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes foundational principles with advanced synthetic methodologies and characterization techniques. We delve into the causality behind experimental choices, offering field-proven insights into the design of new molecular architectures with tailored optoelectronic and physicochemical properties. This guide is structured to serve as a self-validating resource, grounding key mechanistic claims and protocols in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Core

This compound, also known as N,N,N',N'-tetraphenyl-1,4-phenylenediamine, is a molecule of significant interest due to its unique electronic and structural properties. Its core structure, consisting of a central phenylene ring symmetrically substituted with two diphenylamino groups, forms a non-planar, propeller-like geometry. This configuration inhibits intermolecular aggregation and crystallization, promoting the formation of stable amorphous films—a critical attribute for applications in organic electronics.[1]

The nitrogen lone pairs of the amino groups are integral to a delocalized π-system that extends across the molecule. This electronic architecture makes DAB and its derivatives excellent hole-transporting materials (HTMs), a property extensively utilized in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2][3] The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the nitrogen atoms and the central benzene ring, reflecting the electron-donating nature of the diphenylamino moieties.[2] This high-lying HOMO level facilitates efficient hole injection from common anodes like indium tin oxide (ITO).

The true potential of the DAB core lies in its amenability to chemical modification. By strategically introducing functional groups on the peripheral phenyl rings or the central phenylene core, researchers can meticulously tune the molecule's electronic and physical properties. This guide will explore the synthetic avenues to these novel derivatives and the analytical techniques to characterize their enhanced functionalities.

Strategic Synthesis of Novel Derivatives

The synthesis of novel DAB derivatives hinges on a toolkit of powerful cross-coupling reactions. The choice of synthetic route is dictated by the desired functionalization and the available starting materials. Below, we detail the core synthetic strategies, their underlying mechanisms, and provide exemplary protocols.

Foundational C-N Bond Formation: Ullmann Condensation and Buchwald-Hartwig Amination

The construction of the core triarylamine structure is most commonly achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: This classic reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures.[3] While effective, traditional Ullmann conditions can be harsh. Modern modifications have introduced soluble copper catalysts with ligands like diamines and acetylacetonates, allowing for milder reaction conditions.

-

Mechanism Insight: The reaction is proposed to proceed via the formation of an active Cu(I) species, which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired C-N bond and regenerates the Cu(I) catalyst.[2][4]

Ullmann Condensation Catalytic Cycle

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its high efficiency, functional group tolerance, and milder reaction conditions compared to the Ullmann condensation.[5][6] It is a powerful method for constructing C-N bonds between aryl halides or triflates and amines.

-

Mechanism Insight: The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex affords the triarylamine product and regenerates the Pd(0) catalyst.

Buchwald-Hartwig Amination Catalytic Cycle

Protocol 1: Synthesis of a Monoaminated Precursor via Ullmann Condensation [7]

-

Materials: 1-bromo-4-iodobenzene, N,N-diphenylamine, Copper(I) iodide (CuI), Sodium tert-butoxide (NaOtBu), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (0.035 mmol), NaOtBu (0.88 mmol), 1-bromo-4-iodobenzene (0.35 mmol), and N,N-diphenylamine (0.53 mmol).

-

Add anhydrous THF (0.5 mL) via syringe.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with deionized water.

-

Extract the product with dichloromethane (3 x 4 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-